molecular formula C9H13NO2 B1630969 2-(4-Methoxyphenoxy)ethylamine CAS No. 50800-92-5

2-(4-Methoxyphenoxy)ethylamine

Cat. No. B1630969
CAS RN: 50800-92-5
M. Wt: 167.2 g/mol
InChI Key: YXRCDWIZAGWUBL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)ethylamine (also known as 4-methoxy-2-phenoxyethylamine or MPEA) is an organic compound that was first synthesized in the mid-1970s. It is a member of the phenoxyalkylamine family and has been studied extensively due to its potential applications in medicine and biochemistry. MPEA has been found to possess a wide range of biochemical and physiological effects, which makes it a promising compound for further research.

Scientific Research Applications

Molecular Studies and Pharmacokinetics

  • Metabolic Pathways in Rats : A study by Kanamori et al. (2002) examined the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The research identified various metabolites and suggested multiple metabolic pathways, which are relevant for understanding the metabolism of similar compounds like 2-(4-Methoxyphenoxy)ethylamine (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

  • LC-MS/MS Quantification : Walczak (2014) developed a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of new aminopropan-2-ol derivatives, including those structurally related to 2-(4-Methoxyphenoxy)ethylamine. This method can be crucial for pharmacokinetic studies of such compounds (Walczak, 2014).

Chemical Synthesis and Functionalization

  • Enantiomerically Pure Amino Acids : Martelli, Orena, and Rinaldi (2011) synthesized enantiomerically pure 3-amino-2-methylenealkanoates using a compound structurally similar to 2-(4-Methoxyphenoxy)ethylamine. This highlights its potential in synthesizing enantiomerically pure compounds, crucial in pharmaceuticals (Martelli, Orena, & Rinaldi, 2011).

  • Copolymerization and Material Science : Kharas et al. (2016) studied the copolymerization of phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, similar in structure to 2-(4-Methoxyphenoxy)ethylamine, illustrating its potential in creating novel polymer materials (Kharas et al., 2016).

properties

IUPAC Name

2-(4-methoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRCDWIZAGWUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)ethylamine

CAS RN

50800-92-5
Record name 1-(2-aminoethoxy)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Tengler, I Kapustíková, M Peško… - The Scientific World …, 2013 - hindawi.com
A series of twenty substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and characterized. As similar compounds have been …
Number of citations: 18 www.hindawi.com
P Matúš, K Iva - 2013 - lrc.quangbinhuni.edu.vn
A series of twenty substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates were prepared and characterized. As similar compounds have been …
Number of citations: 0 lrc.quangbinhuni.edu.vn
M Inman, A Visconti, C Yan, D Siegel, D Ross… - Organic & …, 2014 - pubs.rsc.org
An important determinant of the growth inhibitory activity of indolequinones against pancreatic cancer cells is substitution on the 2-position with 2-unsubstituted derivatives being …
Number of citations: 11 pubs.rsc.org
J Tengler, I Kapustíková, M Peško, R Govender… - 2013 - academia.edu
A series of twenty substituted 2-hydroxy-3-[(2-aryloxyethyl) amino] propyl-[(alkoxycarbonyl) amino] benzoates were prepared and characterized. As similar compounds have been …
Number of citations: 2 www.academia.edu
I Niculescu-Duvaz, E Roman… - Journal of medicinal …, 2006 - ACS Publications
B-RAF, a serine/threonine kinase, plays an important role in the development of certain classes of cancer, especially melanoma. As a result of high-throughput screening of a 23,000 …
Number of citations: 63 pubs.acs.org
CB Corwin - 1995 - escholarship.org
Nothing as significant or as long in the making as a doctoral degree is truly achieved alone. Many people, too many to list here, have helped me in my graduate career, and I owe them …
Number of citations: 2 escholarship.org

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